Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Derivatives of pyrazole are not merely synthetic curiosities; they are the core scaffolds of numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities.[3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[4][5][6] The therapeutic success of pyrazole-based drugs like Celecoxib (an anti-inflammatory agent) has cemented this heterocycle as a "privileged scaffold" in drug development, inspiring continuous research into novel analogues.[3][6]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid . This compound serves as a critical building block for the synthesis of more complex pharmaceutical intermediates. We will delve into the causal chemistry behind the chosen synthetic pathway and detail the self-validating protocols required for its unambiguous structural confirmation.
Part 1: Synthesis Methodology — A Rational, Multi-Step Approach
The synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is most reliably achieved through a two-step sequence involving the formation of a chalcone intermediate, followed by a cyclization reaction to construct the pyrazole ring. This approach is favored for its versatility and high yields.
Logical Framework for Synthesis
The chosen pathway leverages two classical and robust reactions in organic chemistry: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation with hydrazine to yield the pyrazole ring.
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Claisen Condensation
Causality: The synthesis begins with a Claisen condensation, a robust carbon-carbon bond-forming reaction. This specific reaction is chosen to install the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole ring formation. Using 4-chloroacetophenone and diethyl oxalate allows for the direct construction of the required β-diketoester precursor. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required to attack the electrophilic carbonyl of the diethyl oxalate.
Experimental Protocol:
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Reactant Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) to absolute ethanol (150 mL). Stir the mixture under an inert nitrogen atmosphere until the sodium ethoxide is fully dissolved.
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Reaction Initiation: Add a solution of 4-chloroacetophenone (1.0 eq) in absolute ethanol (50 mL) dropwise to the stirred solution. Following this, add diethyl oxalate (1.1 eq) dropwise over 30 minutes.
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Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (3:7).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (300 mL) and acidify to a pH of ~4 using dilute hydrochloric acid. The precipitated yellow solid is collected by vacuum filtration.
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Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford pure ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
Step 2: Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Causality: This step involves two key transformations: pyrazole ring formation and ester hydrolysis.
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Cyclocondensation: The 1,3-dicarbonyl system of the intermediate is perfectly primed to react with a dinucleophile like hydrazine. Hydrazine hydrate attacks the two carbonyl groups, leading to a cyclization and dehydration cascade that forms the thermodynamically stable aromatic pyrazole ring.[1][4][7] Glacial acetic acid is used as the solvent and catalyst, protonating the carbonyl oxygens to increase their electrophilicity.
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Hydrolysis: The resulting ethyl ester is then saponified using a strong base (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is crucial to protonate the carboxylate, precipitating the desired carboxylic acid product.[8]
Experimental Protocol:
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Ring Formation: In a 250 mL round-bottom flask, dissolve the ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) from Step 1 in glacial acetic acid (80 mL). Add hydrazine hydrate (1.2 eq) to the solution.
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Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction's completion via TLC.
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Isolation of Ester Intermediate: After cooling to room temperature, pour the reaction mixture into ice-cold water (400 mL). The solid precipitate, ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, is collected by vacuum filtration, washed with water, and dried.
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Hydrolysis: Transfer the dried ester to a flask containing a 10% aqueous solution of sodium hydroxide (100 mL). Reflux the mixture for 4 hours.
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Acidification and Final Product Isolation: Cool the basic solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The white precipitate of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
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Purification: Recrystallize the final product from an ethanol/water mixture to obtain a highly pure solid.
Part 2: Comprehensive Characterization — A Self-Validating System
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized molecule. The following multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others.
Characterization Workflow
Caption: A logical workflow for the complete characterization of the final product.
Data Presentation: Expected Analytical Data
| Technique | Parameter | Expected Result for 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
| Melting Point | Range | A sharp melting point, typically >200 °C (literature values vary) |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3300-2500 (Broad, O-H stretch of carboxylic acid), ~3100 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1590 (C=N stretch, pyrazole), ~1500 (C=C stretch, aromatic), ~830 (C-Cl stretch)[9][10] |
| ¹H NMR | Chemical Shift (δ, ppm) | ~13.0 (s, 1H, -COOH), ~7.8-7.5 (m, 4H, Ar-H), ~7.2 (s, 1H, pyrazole C4-H), N-H proton may be broad or exchangeable. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O), ~145-155 (Pyrazole C3 & C5), ~125-135 (Aromatic carbons), ~105 (Pyrazole C4) |
| Mass Spec. (EI) | m/z | Molecular Ion [M]⁺ at ~224/226 (due to ³⁵Cl/³⁷Cl isotopes) |
Detailed Characterization Protocols
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Melting Point Determination:
-
A small amount of the dried, recrystallized product is packed into a capillary tube.
-
The melting point is determined using a calibrated melting point apparatus. A sharp, narrow melting range indicates high purity.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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The sample is prepared as a KBr pellet. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Expert Insight: The most telling feature is the very broad absorption band from ~3300 to 2500 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which will overlap with the N-H stretch. The strong carbonyl (C=O) peak around 1700 cm⁻¹ is also a key diagnostic signal.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expert Insight: In the ¹H NMR spectrum, the singlet for the proton at the C4 position of the pyrazole ring is a clear indicator of successful cyclization. The integration of the aromatic region corresponding to 4 protons and the presence of the downfield carboxylic acid proton provide strong evidence for the target structure.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the compound is introduced into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Expert Insight: The key observation is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule.
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References
-
ACS Publications. (n.d.). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
-
Chinese Chemical Letters. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
ACS Omega. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. Retrieved from [Link]
-
New Journal of Chemistry. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
H.-H. Limbach. (n.d.). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2004). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
MDPI. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(4-chlorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
ResearchGate. (2004). Polysubstituted Pyrazoles. Part 5. Synthesis of New 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogues and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. ijirt.org [ijirt.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
